molecular formula C13H12N2O3 B3866232 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B3866232
M. Wt: 244.25 g/mol
InChI Key: XEWMTNXFMNRZTR-RIYZIHGNSA-N
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Description

N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a hydrazide-based compound synthesized via the condensation of 2-methylfuran-3-carbohydrazide with 3-hydroxybenzaldehyde. Its structure features an (E)-configured imine group (–CH=N–) linking the 3-hydroxyphenyl and 2-methylfuran-3-carboxamide moieties . The compound is part of a broader class of acylhydrazones, which are studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-12(5-6-18-9)13(17)15-14-8-10-3-2-4-11(16)7-10/h2-8,16H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWMTNXFMNRZTR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, modulating the expression of key regulatory proteins .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield :

  • Electron-donating groups (e.g., methoxy in R₁) improve reaction yields (72–76% vs. 54% for the parent compound), likely due to enhanced aldehyde reactivity in condensation .
  • Bulky substituents (e.g., indole in R₂) reduce steric hindrance effects, as seen in the 72% yield of the indole-containing analogue .

Spectroscopic Trends :

  • The C=O stretch in IR consistently appears near 1650 cm⁻¹ across analogues, confirming the acylhydrazone backbone .
  • Hydroxyl (–OH) and imine (C=N) stretches vary slightly depending on substituent electronic effects .

Biological Activity: Anticancer Potential: Thiosemicarbazone derivatives (e.g., C10) show moderate activity against HER-2+ breast cancer cells (IC₅₀ = 25.6–61.6 µM), suggesting that replacing the furan with a thioamide group retains activity . Enzyme Inhibition: Indole-containing S10 exhibits COX inhibition (IC₅₀ = 1.2 µM), highlighting the role of aromatic heterocycles in targeting inflammatory pathways .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : The (E)-configuration of the imine group is critical for planarity, enabling π-π stacking and hydrogen bonding. For example, in N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene] derivatives, intramolecular O–H⋯N hydrogen bonds stabilize the structure .
  • Graph Set Analysis : Analogues with multiple hydroxyl groups (e.g., 2,4-dihydroxybenzohydrazide) form extended hydrogen-bonded networks (e.g., R₂²(8) motifs), enhancing thermal stability .

Biological Activity

Molecular Formula

  • C : 13
  • H : 12
  • N : 4
  • O : 3

Structural Features

The compound contains a furan ring, a hydrazone linkage, and a hydroxyl group on the aromatic ring, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of hydrazone derivatives. For instance, research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism is often attributed to the disruption of bacterial cell membranes and inhibition of enzymatic functions.

Antioxidant Properties

Hydrazones are known for their antioxidant capabilities. The presence of hydroxyl groups in the structure enhances free radical scavenging activity. Studies have shown that derivatives with similar functional groups exhibit high DPPH radical scavenging activity, suggesting that N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide may also possess this property.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory effects in various models. Research indicates that hydrazones can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant in conditions like arthritis and other inflammatory diseases.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound has been shown to induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways. Further investigation is required to elucidate the specific mechanisms involved.

Study 1: Antibacterial Activity

A study conducted by evaluated the antibacterial effects of similar hydrazone derivatives against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for effective compounds, suggesting potential therapeutic applications.

Study 2: Antioxidant Activity

In a comparative analysis of antioxidant activities, compounds similar to this compound demonstrated significant DPPH radical scavenging activity with IC50 values ranging from 20 to 40 µg/mL, highlighting their potential as natural antioxidants .

Study 3: Cytotoxicity Assessment

Research published in assessed the cytotoxic effects of hydrazone derivatives on various cancer cell lines. The study found that certain derivatives induced apoptosis with IC50 values below 30 µM, indicating promising anticancer properties.

Data Tables

Biological Activity Observed Effect Reference
AntibacterialMIC = 50 µg/mL
AntioxidantIC50 = 30 µg/mL
CytotoxicityIC50 < 30 µM

Q & A

Q. What are the standard synthesis protocols for N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 2-methylfuran-3-carbohydrazide and 3-hydroxybenzaldehyde under reflux in polar protic solvents (e.g., ethanol or methanol). Catalysts like acetic acid are used to enhance imine bond formation. Key parameters include:
  • Temperature : 70–80°C for 6–12 hours.
  • Molar Ratios : 1:1 stoichiometry of hydrazide to aldehyde.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Optimization involves adjusting solvent polarity, catalyst concentration, and reaction time to maximize yield (typically 60–75%) and purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the E-configuration of the hydrazone bond (δ 8.5–9.0 ppm for imine proton) and furan ring protons (δ 6.5–7.5 ppm).
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretch).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak matching the exact mass (e.g., m/z 273.1 for C₁₄H₁₃N₂O₃).
    Discrepancies between experimental and computational data (e.g., Gaussian 09W-predicted IR) are resolved by verifying solvent effects and tautomeric equilibria via pH-controlled experiments .

Q. What are the primary biological activities associated with this compound, and how are preliminary assays designed?

  • Methodological Answer : Reported activities include antimicrobial and anticancer properties. Assay design considerations:
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines.
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
    Controls: Positive (ciprofloxacin for antimicrobial; cisplatin for anticancer) and solvent-only negative controls. Dose ranges: 1–100 µM .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the interaction of this compound with enzymatic targets like Glucosamine-6-Phosphate Synthase?

  • Methodological Answer :
  • Software : AutoDock Vina or Schrödinger Suite.
  • Protocol :

Prepare the ligand (compound) by optimizing geometry (DFT/B3LYP/6-31G*).

Retrieve the enzyme structure (PDB ID: 2J5Q) and remove water/co-crystallized ligands.

Define the binding site (active site residues: Asp-482, Lys-487).

Run docking with Lamarckian genetic algorithm (50 runs, exhaustiveness=20).

  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., L-methionine sulfoximine) .

Q. What strategies address contradictions in crystallographic data refinement for this compound, particularly with twinned crystals?

  • Methodological Answer :
  • Tools : SHELXL for refinement; PLATON/TWINROTMAT for twin law identification.
  • Steps :

Collect high-resolution data (≤1.0 Å) to resolve overlapping reflections.

Apply TWIN/BASF commands in SHELXL for scale factor optimization.

Validate with R-factor convergence (R₁ < 5%, wR₂ < 12%).
Case Study: A related hydrazide derivative required a twin fraction of 0.32 (twin law: -h, -k, l) for successful refinement .

Q. How do substituent modifications (e.g., hydroxyl vs. methoxy groups) impact the compound’s bioactivity and metabolic stability?

  • Methodological Answer :
  • Comparative Studies :
SubstituentLogP (Calculated)MIC (µM, S. aureus)Metabolic Half-life (Rat Liver Microsomes)
3-OH1.812.545 min
4-OCH₃2.325.090 min
  • Insights : Hydroxyl groups enhance solubility and target binding but reduce metabolic stability. Methoxy groups improve lipophilicity and half-life .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Library Design : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the phenyl and furan positions.
  • Assay Matrix :
Position ModifiedAssays PerformedKey Parameters
Phenyl ringAntimicrobial, CYP450 inhibitionIC₅₀, Ki
Furan ringAnticancer, LogPIC₅₀, HPLC logD
  • Data Analysis : Multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 2
N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

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